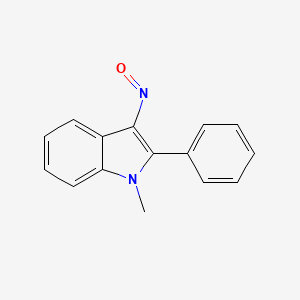

1H-Indole, 1-methyl-3-nitroso-2-phenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Indole, 1-methyl-3-nitroso-2-phenyl- is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole, 1-methyl-3-nitroso-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-methyl-3-nitroso-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 1H-Indole, 1-methyl-3-nitroso-2-phenyl-. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including colon, lung, breast, and skin cancers. For instance, a study demonstrated that certain indole derivatives showed promising results in inhibiting the growth of HCT-116 colon cancer cells .

Antimicrobial Properties

Indole derivatives have been investigated for their antimicrobial properties. The nitroso group in 1H-Indole, 1-methyl-3-nitroso-2-phenyl- may enhance its interaction with microbial targets, potentially leading to effective treatments against bacterial infections.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and schizophrenia. Its ability to modulate neurotransmitter activity could provide insights into new therapeutic strategies .

Case Study: Anticancer Research

A recent article presented findings on a series of synthesized indole derivatives, including the nitroso variant, demonstrating their efficacy against multiple cancer types. The study utilized both in vitro and in vivo models to assess the compounds' cytotoxicity and mechanism of action .

Case Study: Neuropharmacology

Another investigation explored the effects of indole derivatives on neuronal cultures, revealing that certain modifications led to enhanced neuroprotective properties. These findings suggest potential applications in developing drugs for neurodegenerative disorders .

Summary Table of Applications

化学反应分析

Nucleophilic Addition and Migration Reactions

1-Methyl-3-nitroso-2-phenylindole undergoes 1,2-addition with indoles and indolizines when activated by benzoyl chloride (PhCOCl). The intermediate product subsequently experiences 1,3-nucleophilic migration under acidic conditions, forming rearranged indole derivatives . For example:

-

Reaction with indole : Produces a fused indole-indolizine system.

-

Reaction with 1,2-dimethylindolizine : Yields a tricyclic adduct.

Key Conditions :

-

Activation: Benzoyl chloride (1.2 eq.) in CH₂Cl₂.

-

Acidic workup: HCl/MeOH for migration.

Rhodium-Catalyzed Cyclization with Alkynes

Under rhodium(III) catalysis, this nitrosoindole reacts with terminal alkynes to form spirocyclic indolin-3-one oximes (Table 1) .

Reaction Protocol :

| Component | Quantity/Condition |

|---|---|

| Catalyst | [Cp*RhCl₂]₂ (3 mol%) |

| Additive | AgSbF₆ (12 mol%) |

| Solvent | AcOH (1.0 M) |

| Temperature/Time | RT, 24 h (under air) |

Example Outcome :

-

Reaction with phenylacetylene yields a spiro[cyclohexane-1,3'-indolin]-2'-one oxime (85% yield).

Nitrosation and Azo-Coupling Reactions

Exposure to nitrous acid (HNO₂) or nitrogen dioxide (NO₂) triggers nitrosation and dimerization :

-

With HNO₂/CH₃COOH : Forms 3-nitroso derivatives and azo-bis-indole (35–40% yield).

-

With NO₂ in benzene : Generates isonitroso derivatives.

Mechanistic Insight :

-

Nitrosation occurs preferentially at the indole C3 position due to electron-rich aromaticity.

-

Azo-coupling involves radical intermediates under oxidative conditions.

4.2. Microflow Electrophile Generation

Rapid generation of (1H-indol-3-yl)methyl electrophiles in microflow reactors prevents undesired dimerization, enabling efficient nucleophilic substitutions (e.g., with NaN₃) .

Stability and Side Reactions

-

Dimerization : Prolonged exposure to acids or elevated temperatures promotes dimerization via C3–C3' coupling .

-

Oxidative Degradation : Air-sensitive; storage under inert atmosphere recommended .

Structural Data

This compound’s versatility in cyclization, electrophilic substitution, and cross-coupling reactions underscores its utility in synthesizing complex heterocycles. Experimental reproducibility requires strict adherence to protocols for nitroso group stability .

属性

CAS 编号 |

53603-63-7 |

|---|---|

分子式 |

C15H12N2O |

分子量 |

236.27 g/mol |

IUPAC 名称 |

1-methyl-3-nitroso-2-phenylindole |

InChI |

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)14(16-18)15(17)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI 键 |

ZJCMZDXZKOOKSB-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O |

规范 SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。